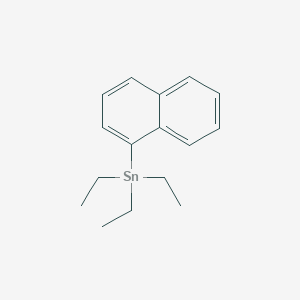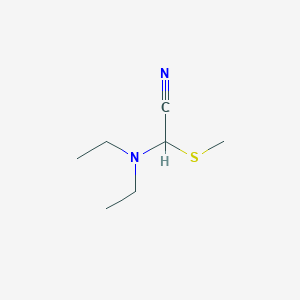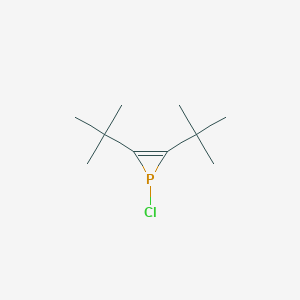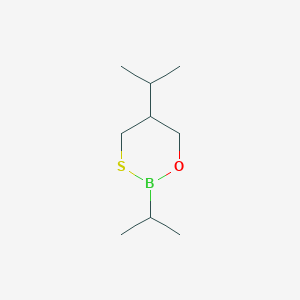![molecular formula C16H32OSi3 B14311488 {2-Methyl-6-[(trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane) CAS No. 113353-57-4](/img/structure/B14311488.png)
{2-Methyl-6-[(trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-Methyl-6-[(trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane) is an organosilicon compound characterized by the presence of trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making the compound useful in various applications, particularly in organic synthesis and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of {2-Methyl-6-[(trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane) typically involves the reaction of 2-methyl-1,4-benzenediol with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired compound with high yield.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and scalability, making it suitable for large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the phenylene ring, resulting in the formation of partially or fully hydrogenated derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as lithium aluminum hydride can be used to replace the trimethylsilyl groups.
Major Products:
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Hydrogenated derivatives of the phenylene ring.
Substitution: Compounds with various functional groups replacing the trimethylsilyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a protecting group for hydroxyl functionalities in organic synthesis. Its inert nature allows for selective reactions on other parts of the molecule without affecting the protected hydroxyl groups.
Biology: In biological research, the compound can be used to modify biomolecules, enhancing their stability and solubility. This is particularly useful in the development of pharmaceuticals and bioconjugates.
Medicine: The compound’s ability to protect sensitive functional groups makes it valuable in the synthesis of complex drug molecules, ensuring that the desired reactions occur without unwanted side reactions.
Industry: In the materials science industry, the compound is used in the production of silicon-based polymers and resins, which have applications in coatings, adhesives, and sealants.
Wirkmechanismus
The compound exerts its effects primarily through the steric hindrance and electronic effects of the trimethylsilyl groups. These groups protect sensitive functional groups from unwanted reactions, allowing for selective transformations. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with reactive intermediates, stabilizing them and preventing side reactions.
Similar Compounds:
Tetramethylsilane: Similar in structure but lacks the phenylene ring.
Trimethylsilyl chloride: Used as a reagent for introducing trimethylsilyl groups but is more reactive.
Hexamethyldisiloxane: Contains two trimethylsilyl groups connected by an oxygen atom, offering different reactivity and applications.
Uniqueness: {2-Methyl-6-[(trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane) is unique due to the presence of both the phenylene ring and multiple trimethylsilyl groups. This combination provides a balance of stability and reactivity, making it versatile for various applications in organic synthesis and materials science.
Eigenschaften
| 113353-57-4 | |
Molekularformel |
C16H32OSi3 |
Molekulargewicht |
324.68 g/mol |
IUPAC-Name |
trimethyl-[3-methyl-2,5-bis(trimethylsilyl)phenoxy]silane |
InChI |
InChI=1S/C16H32OSi3/c1-13-11-14(18(2,3)4)12-15(17-20(8,9)10)16(13)19(5,6)7/h11-12H,1-10H3 |
InChI-Schlüssel |
PJQWHTRKRJVJSC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1[Si](C)(C)C)O[Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










